molecular formula C7H11BrN2O2S B1526460 4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole CAS No. 1183069-91-1

4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole

Cat. No. B1526460
M. Wt: 267.15 g/mol
InChI Key: MRBHNINPUCNMGS-UHFFFAOYSA-N
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Description

“4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole” is a chemical compound with the CAS Number: 1183069-91-1 . It has a molecular weight of 267.15 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-bromo-1-[2-(ethylsulfonyl)ethyl]-1H-pyrazole . The InChI code for this compound is 1S/C7H11BrN2O2S/c1-2-13(11,12)4-3-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3 .


Physical And Chemical Properties Analysis

The compound “4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole” is a powder that is stored at room temperature . It has a molecular weight of 267.15 .

Scientific Research Applications

Synthesis of Palladium Nanoparticles

The compound has been utilized in the synthesis of pyrazole-stabilized dinuclear palladium(II) chalcogenolates, which serve as precursors for the fabrication of palladium chalcogenide nanoparticles (NPs). These nanoparticles have shown promise in catalysis and materials science due to their unique electronic properties. The process involves the reaction of 4-bromo-1-(2-chloroethyl)-1H-pyrazole with sodium dichalcogenides, leading to the formation of chalcogenolato-bridged dinuclear palladium(II) complexes. These complexes have been characterized through various spectroscopic methods and X-ray crystallography, providing insight into their distorted square-planar geometries around the palladium center. Such nanoparticles are synthesized via thermolyses in mixtures of oleic acid and 1-octadecene, showcasing the compound's role in developing materials with potential electronic applications (Sharma et al., 2015).

Development of Heterocyclic Compounds

Another application involves its role in the synthesis of heterocyclic compounds, such as pyrazolines and isoxazoles, containing the sulphone moiety. These compounds are synthesized through the reaction of carbanions of 1-aryl-2-(phenylsulphonyl)-ethanone with hydrazonyl halides and 1-aryl-2-bromo-2-hydroximinoethanone in ethanol, under both silent and ultrasonic conditions. The products have been obtained in high yields, and their structures were determined by elemental analyses, spectral data, and X-ray diffraction, highlighting the compound's utility in synthesizing novel organic molecules with potential biological activities (Saleh & Abd El-Rahman, 2009).

Catalysis and Green Chemistry

Additionally, the compound has been explored in catalysis and green chemistry applications. For example, its derivatives have been used in the electro-catalyzed multicomponent transformation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to 1,4-dihydropyrano[2,3-c]pyrazole derivatives in a green medium. This synthesis process, carried out in an undivided cell with an iron electrode as the cathode and a graphite electrode as the anode, exemplifies the compound's utility in facilitating eco-friendly synthesis routes with potential implications in medicinal chemistry and drug design (Vafajoo et al., 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H303, H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-bromo-1-(2-ethylsulfonylethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2O2S/c1-2-13(11,12)4-3-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBHNINPUCNMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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